![molecular formula C50H48O8 B14125713 Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π stacking interactions with other aromatic systems, while the carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Tribenzo[de,kl,rst]pentaphene: A structurally related compound lacking the carboxylate groups.
Tetrabutyl tribenzo[de,kl,rst]pentaphene: A derivative with different substituents on the aromatic rings.
Uniqueness
Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate is unique due to the presence of multiple carboxylate groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C50H48O8 |
|---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
tetrabutyl octacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(27),2(30),3,5,7,9,11,13,15,17,19,21,23(29),24(28),25-pentadecaene-5,7,18,20-tetracarboxylate |
InChI |
InChI=1S/C50H48O8/c1-5-9-25-55-47(51)37-21-17-33-29-13-15-31-35-19-23-39(49(53)57-27-11-7-3)46-40(50(54)58-28-12-8-4)24-20-36(44(35)46)32-16-14-30(41(29)42(31)32)34-18-22-38(45(37)43(33)34)48(52)56-26-10-6-2/h13-24H,5-12,25-28H2,1-4H3 |
InChI Key |
OEYWLMLTYBVNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C6C5=C(C=C4)C7=C8C6=CC=C(C8=C(C=C7)C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


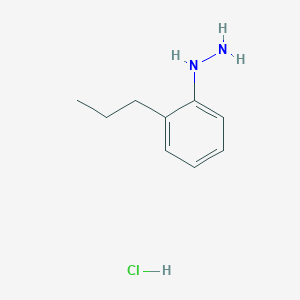
![1-(3-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125648.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)

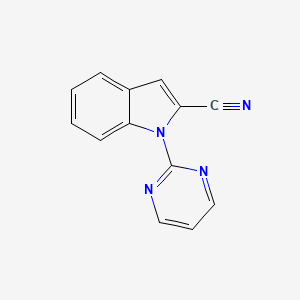
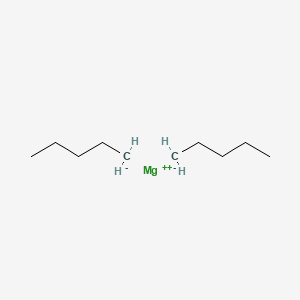
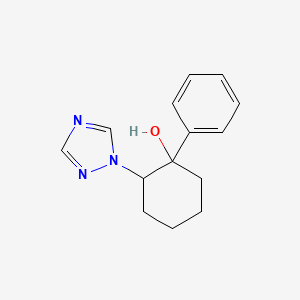
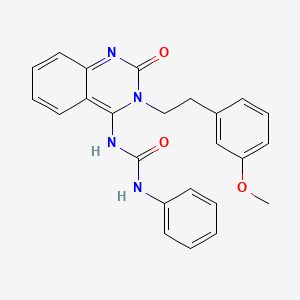
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
